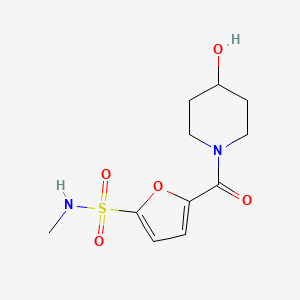

5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The molecule also includes a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .

Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The piperidine ring is known to participate in various chemical reactions . The furan ring is an aromatic heterocycle and can undergo electrophilic substitution. The sulfonamide group could also be involved in reactions.Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the exact structure of the compound. For example, the presence of the polar sulfonamide group could enhance solubility in water .Wissenschaftliche Forschungsanwendungen

Microbial Degradation of Sulfonamides

Microbial Strategies for Antibiotic Elimination : Research has revealed that certain microbes, such as Microbacterium sp. strain BR1, can degrade sulfonamide antibiotics through an unusual pathway starting with ipso-hydroxylation followed by fragmentation of the parent compound. This process, which leads to the release of various metabolites including sulfite and 3-amino-5-methylisoxazole, highlights a novel microbial strategy for eliminating sulfonamides from the environment, potentially mitigating the spread of antibiotic resistance (Ricken et al., 2013).

Chemical Synthesis and Applications

Cyclization for Heterocyclic Systems : The compound's structural motifs are foundational in the synthesis of complex molecules. For instance, the reaction involving alpha-angelica lactone with alkylamines under specific conditions leads to 5-hydroxy-5-methylpyrrolidinones, which upon further treatment can form various substituted sulfonamidofurans. These compounds have been utilized as substrates in the synthesis of indolines and related heterocyclic systems, demonstrating the compound's role in the development of chemically diverse molecules with potential pharmaceutical applications (Padwa et al., 2003).

Environmental Impact and Treatment

Oxidative Cleavage by Ferrate(VI) : The oxidative treatment of sulfonamides, including compounds related to the query, by ferrate(VI) under acidic conditions has been studied for its effectiveness in water treatment. This process, which involves the cleavage and transformation of sulfonamides, offers a promising route for the removal of these persistent antibiotics from water sources, thereby addressing concerns related to antibiotic resistance in aquatic environments (Kim et al., 2015).

Wirkmechanismus

Target of Action

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, piperidine derivatives interact with their targets to induce a biological response

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Piperidine derivatives can affect various biochemical pathways depending on their structure and target

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives can have diverse ADME properties

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-12-19(16,17)10-3-2-9(18-10)11(15)13-6-4-8(14)5-7-13/h2-3,8,12,14H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMSSPLYZBUUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methyleth yl)-N-phenylacetamide](/img/structure/B2991415.png)

![Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-](/img/structure/B2991419.png)

![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2991429.png)

![1-{[1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2991430.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2991431.png)

![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2991435.png)

![N-(2-chlorobenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2991437.png)